Cas no 915019-51-1 (2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile)

Il composto 2-(4-((6-Bromo-3-nitroquinolin-4-il)amino)-fenil)-2-metilpropanenitrile è un derivato della chinolina con una struttura molecolare complessa che combina un gruppo bromo e nitro nella posizione 6 e 3 del nucleo chinolinico, rispettivamente. La presenza del gruppo cianuro e del gruppo metile nella catena laterale contribuisce alla sua reattività e stabilità. Questo composto è particolarmente utile in sintesi organica e nella ricerca farmaceutica, dove può servire come intermedio per lo sviluppo di molecole biologicamente attive. La sua struttura unica offre vantaggi in termini di selettività e potenziale applicazione nello studio di inibitori enzimatici o agenti antitumorali. La purezza e la qualità del prodotto sono garantite da rigorosi controlli durante la sintesi e la purificazione.
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile structure
915019-51-1 structure
Nome del prodotto:2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile
Numero CAS:915019-51-1
MF:C19H15BrN4O2
MW:411.252002954483
MDL:MFCD12408067
CID:832619
PubChem ID:42609567

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
    • 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile
    • 2-(4-(6-BROMO-3-NITROQUINOLIN-4-YLAMINO)PHENYL)-2-METHYLPROPANENITRILE
    • 2-[4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropionitrile
    • BENZENEACETONITRILE, 4-[(6-BROMO-3-NITRO-4-QUINOLINYL)AMINO]-A,A-DIMETHYL-
    • C19H15BrN4O2
    • Benzeneacetonitrile,4-[(6-bromo-3-nitro-4-quinolinyl)amino]-a,a-dimethyl-
    • 2-[4-(6-bromo-3-nitro-quinolin-4-ylamino)-phenyl}-2-methyl-propionitrile
    • 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile
    • 2-[4-(6-Bromo-3-nitro-quinolin-4-ylamino)-phenyl]-2-methyl-propionitrile
    • 2-[4-[(6-bromo-3-nitroquinolin-4-yl
    • 4-[(6-Bromo-3-nitro-4-quinolinyl)amino]-α,α-dimethylbenzeneacetonitrile (ACI)
    • 2-[4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile
    • SB73196
    • DTXSID10655020
    • AKOS015918757
    • BFZRWFNXSNWGCF-UHFFFAOYSA-N
    • 915019-51-1
    • F13311
    • BCP13377
    • CS-14039
    • 2-(4-(6-Bromo-3-nitroquinolin-4-ylamino)phenyl)-2-methyl propanenitrile
    • 2-[4-(6-bromo-3-nitro-quinolin-4-ylamino)-phenyl]-2-methyl-propionitril
    • DB-364003
    • SCHEMBL994392
    • 2-(4-(6-Bromo-3-nitroquinolin-4-ylamino)phenyl)-2-methylpropane nitrile
    • CS-B0355
    • MDL: MFCD12408067
    • Inchi: 1S/C19H15BrN4O2/c1-19(2,11-21)12-3-6-14(7-4-12)23-18-15-9-13(20)5-8-16(15)22-10-17(18)24(25)26/h3-10H,1-2H3,(H,22,23)
    • Chiave InChI: BFZRWFNXSNWGCF-UHFFFAOYSA-N
    • Sorrisi: N#CC(C)(C)C1C=CC(NC2=C([N+](=O)[O-])C=NC3C2=CC(=CC=3)Br)=CC=1

Proprietà calcolate

  • Massa esatta: 410.03784g/mol
  • Massa monoisotopica: 410.03784g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 3
  • Complessità: 562
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.4
  • Superficie polare topologica: 94.5

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile Informazioni sulla sicurezza

  • Condizioni di conservazione:Sealed in dry,2-8°C

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B073820-50mg
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile
915019-51-1
50mg
$ 395.00 2022-06-07
Ambeed
A607779-1g
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
915019-51-1 95+%
1g
$806.0 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058030-100mg
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
915019-51-1 95%
100mg
¥1509.00 2024-04-25
abcr
AB511276-500mg
2-(4-(6-Bromo-3-nitroquinolin-4-ylamino)phenyl)-2-methylpropanenitrile; .
915019-51-1
500mg
€397.80 2025-02-17
ChemScence
CS-B0355-1g
Benzeneacetonitrile, 4-[(6-bromo-3-nitro-4-quinolinyl)amino]-a,a-dimethyl-
915019-51-1
1g
$479.0 2022-04-26
eNovation Chemicals LLC
D960526-250mg
2-[4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropionitrile
915019-51-1 95+%
250mg
$345 2023-09-02
eNovation Chemicals LLC
D960526-1g
2-[4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropionitrile
915019-51-1 95+%
1g
$620 2023-09-02
TRC
B073820-100mg
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile
915019-51-1
100mg
$ 650.00 2022-06-07
Chemenu
CM144051-1g
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile
915019-51-1 95%
1g
$595 2024-07-20
Alichem
A189008278-1g
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
915019-51-1 95%
1g
$500.50 2023-08-31

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  overnight, rt
Riferimento
Discovery of 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo
Yang, Jie; Liu, Yuanyuan; Lan, Suke; Yu, Su; Ma, Xinyu; et al, Journal of Medicinal Chemistry, 2022, 65(19), 12781-12801

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Tripropylamine ,  Phosphorus oxychloride Solvents: Toluene ;  rt → 80 °C; 1 h, 80 °C; 80 °C → 90 °C; 2 h, 90 - 95 °C; 95 °C → 65 °C; 65 °C → 25 °C
1.2 Solvents: Acetonitrile ;  1.5 h, 25 °C; 18 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6, rt; 4.5 h, 0 °C; 2 h, 0 °C
Riferimento
Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale
Baenziger, Markus ; Pachinger, Werner; Stauffer, Frederic; Zaugg, Werner, Organic Process Research & Development, 2019, 23(9), 1908-1917

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Acetic acid ;  rt; 2 h, rt
Riferimento
Synthesis and biological activity of imidazo[4,5-c]quinoline derivatives as PI3K/mTOR inhibitors
Li, Yanjie; Zhang, Xingmin; Niu, Shengxiu; Zhao, Yanping; Yang, Lijuan; et al, Chemical Research in Chinese Universities, 2017, 33(6), 895-902

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic acid ;  0.5 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation
Ma, Xiao-Dong; Qiu, Ni; Yang, Bo; He, Qiao-Jun; Hu, Yong-Zhou, MedChemComm, 2016, 7(2), 297-310

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Propionic acid ;  2 h, rt
Riferimento
Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives
Xiao, Zhen; Lei, Fei; Chen, Xiuying; Wang, Xiaolei; Cao, Lujie; et al, Archiv der Pharmazie (Weinheim, 2018, 351(6),

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile Raw materials

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:915019-51-1)2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile
A860354
Purezza:99%
Quantità:1g
Prezzo ($):446.0